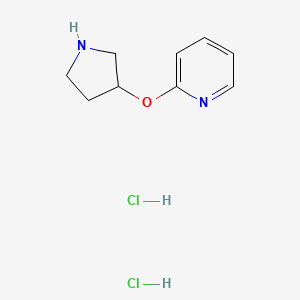

2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1220039-88-2) is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidin-3-yloxy group and stabilized as a dihydrochloride salt. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in developing small-molecule therapeutics targeting neurological and cognitive disorders . Its dihydrochloride form enhances aqueous solubility, making it suitable for preclinical studies and formulation development.

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFDMDXPWYTJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves the reaction of pyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential interactions with various biological targets, which can be exploited in drug development. Research indicates that compounds containing pyridine and pyrrolidine structures exhibit diverse biological activities, including:

- Antimicrobial Activity : The presence of the pyrrolidinyl group may enhance the compound's interaction with bacterial membranes, potentially leading to improved efficacy against resistant strains.

- Antiviral Properties : Preliminary studies suggest that similar compounds may inhibit viral replication, making this compound a candidate for further antiviral research.

- Anticancer Activity : The structural features of 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride may contribute to its ability to affect cancer cell proliferation and survival.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Bioassays : Assessing the compound's effects on cell viability, proliferation, and specific biochemical markers.

- Binding Studies : Investigating how the compound binds to target proteins or receptors.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolidinyloxy Pyridines

Positional and Functional Group Variations

5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 2060040-73-3)

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1803592-70-2)

Enantiomeric Forms

- (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1260613-92-0)

Piperidinyloxy Pyridines

- 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220037-04-6) Structure: Piperidine (6-membered ring) replaces pyrrolidine.

Pharmacological and Toxicological Profiles

Cognitive Enhancers: ABT-089 as a Case Study

ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride], a structural analog, highlights key differences:

- Potency : ABT-089 showed efficacy at 1.3 µmol/kg/day in rats, whereas (-)-nicotine required 40-fold higher doses for comparable cognitive improvement .

- Selectivity : Binds preferentially to α4β2 and α6β2 nicotinic acetylcholine receptors, reducing off-target effects like hepatotoxicity linked to simpler pyridine derivatives (e.g., 2-(2-hydroxyethyl)pyridine) .

Toxicity Considerations

- Pyridine Derivatives : Acute toxicity (e.g., skin irritation) and chronic risks (hepatotoxicity) are documented for pyridine-based compounds. However, dihydrochloride salts like 2-(pyrrolidin-3-yloxy)pyridine dihydrochloride show improved safety profiles due to reduced volatility and enhanced purity controls (≥95% purity in commercial batches) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 1220039-88-2 | C9H14Cl2N2O | 251.15 | Parent compound, dihydrochloride |

| 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine diHCl | 2060040-73-3 | C11H18Cl2N2O | 265.18 | Ethyl substituent |

| ABT-089 | 161928-21-6 | C11H16Cl2N2O | 263.17 | Methyl-pyrrolidinylmethoxy |

| 2-(Piperidin-3-yloxy)-5-CF3-pyridine HCl | 1220037-04-6 | C11H12ClF3N2O | 282.69 | Piperidine ring, trifluoromethyl |

Biological Activity

2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, often referred to as (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its distinctive chemical behavior. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays. Its molecular formula is with a molecular weight of approximately 237.13 g/mol.

Biological Activity

The biological activity of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been assessed through various studies, highlighting its potential effects on different biological systems:

- Pharmacological Effects : The compound has shown promise in pharmacological contexts, particularly in neuropharmacology. It has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in cognitive functions and neurodegenerative diseases .

- Antitumor Activity : Preliminary studies indicate that (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride may exhibit antitumor properties. It has been evaluated in human tumor xenograft models, showing activity against various cancer types including glioblastoma and prostate cancer .

- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, suggesting that (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride might also play a role in protecting neuronal cells from damage.

The exact mechanism of action for (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride remains under investigation. However, its structural similarity to other biologically active compounds suggests that it may act as an antagonist or modulator at nAChRs, influencing neurotransmitter release and neuronal excitability .

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a comparative analysis with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-3-yloxy)pyridine | Similar pyridine core; different substituents | Antidepressant effects |

| 2-(Piperidin-4-yloxy)pyridine | Piperidine instead of pyrrolidine | Neuroprotective properties |

| 4-(Morpholinomethyl)pyridine | Morpholine ring; varied pharmacological effects | Antimicrobial activity |

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of the pyrrolidine group in (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride's profile.

Case Studies

Several case studies have explored the pharmacological potential of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride:

- Study on Neuroprotection : A study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential neuroprotective properties .

- Antitumor Efficacy : In vivo studies using mouse models demonstrated that treatment with (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride resulted in reduced tumor growth rates in xenografts derived from human prostate cancer cells, supporting its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.